molecular formula C13H10O4 B093830 6-Acetoxy-2-naphthoic Acid CAS No. 17295-26-0

6-Acetoxy-2-naphthoic Acid

Cat. No. B093830
CAS RN: 17295-26-0
M. Wt: 230.22 g/mol
InChI Key: NFTLBCXRDNIJMI-UHFFFAOYSA-N
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Description

Synthesis and Characterization of 6-Acetoxy-2-naphthoic Acid

Synthesis Analysis The synthesis of 6-acetoxy-2-naphthoic acid (ANA) has been explored through various methods. One approach involves the acetylation of 2-hydroxy-6-naphthoic acid (HNA) using acetic anhydride with p-toluenesulfonic acid (PTSA) as a catalyst. Optimal conditions for this reaction were found to be a ratio of HNA: (CH3CO)2O: PTSA of 1:2.3:0.025 at a temperature of 90-95°C for 40 minutes, as confirmed by 1H-NMR, 13C-NMR, FT-IR, and HPLC measurements .

Molecular Structure Analysis The molecular structure of ANA is characterized by the presence of an acetoxy group at the 6th position of the naphthoic acid. This functional group plays a significant role in the polymerization behavior of the compound. For instance, in the synthesis of poly(oxy-2,6-naphthalenediylcarbonyl) (PON) whiskers, ANA's structure allows for the alignment of polymer chains along the whisker's long axis, contributing to its single-crystal nature and high thermal stability .

Chemical Reactions Analysis The reactivity of ANA has been studied in the context of copolymerization with 4-acetoxybenzoic acid (ABA). During the polymerization process, a variety of byproducts such as acetic anhydride, phenol, phenyl acetate, ketene, and carbon dioxide were identified. The polymerization mechanism was found to shift from acidolysis to phenolysis at higher temperatures, which was evidenced by the presence of acetoxy, carboxy, phenyl ester, and phenolic hydroxyl end groups on the polymer chain .

Physical and Chemical Properties Analysis The physical properties of ANA-derived polymers have been extensively studied. The kinetics of the polymerization process of ANA and ABA were found to follow second-order reaction kinetics up to 70% conversion. The reaction rate and the point at which the mechanism changes from homogeneous to heterogeneous are influenced by temperature and the initial concentration ratio of ABA and ANA. The polymerization rate constants and activation energies were determined under various conditions . Additionally, the formation of PON whiskers from ANA was controlled by factors such as solvent polarity, monomer concentration, and stirring. The resulting PON whiskers exhibited dimensions of 7-17 µm in length and 0.5-1.0 µm in width, with high thermal stability due to the close packing of polymer chains .

Scientific Research Applications

  • Synthesis Techniques : ANA can be synthesized using 2-hydroxy-6-naphthoic acid and acetic anhydride with toluenesulfonic acid as a catalyst. Optimal conditions for this synthesis involve specific ratios of reactants and controlled temperatures (Song et al., 2012).

  • Isotopically Labelled Polymers : ANA, labeled with deuterium, carbon-13, and oxygen-17, has been used in the synthesis of isotopically labeled polymers. This aids in studying the polymers' kinetics and properties under various conditions (Nieβner et al., 1993).

  • Polymerization Kinetics : Studies on the kinetics of ANA polymerization have revealed that it follows second-order reaction kinetics up to 70% conversion. The reaction's mechanism and rate are influenced by temperature and initial concentration of ANA (Williams et al., 1996).

  • Crystal Growth and Morphology : ANA has been used to synthesize poly(6-hydroxy-2-naphthoic acid) with unique whisker-like crystal morphologies. This showcases its potential in creating specialized polymer structures (Kricheldorf & Adebahr, 1994).

  • Mechanism of Polymerization : The polymerization of ANA undergoes a change from an acidolysis to a phenolysis mechanism in certain conditions, as observed by studying the byproducts and molecular weight of polymers (Han et al., 1996).

  • Equilibrium Fluctuations in Reaction Mechanisms : The hydrolysis of compounds related to ANA demonstrates how subtle structural differences can significantly influence reaction mechanisms, highlighting the importance of equilibrium fluctuations between conformers (Souza & Nome, 2010).

  • Replacement Monomers for Liquid Crystal Polymers : ANA has been substituted with other monomers like 6-methoxycarbonyloxy-2-naphthoic acid in the synthesis of liquid crystal polymers, indicating its versatility in polymer chemistry (Han et al., 1999).

  • Condensation Equilibrium in Copolymerization : The copolycondensation of ANA with other acids shows dependence on the structural organization of the melt and monomer ratios, which impacts the reaction's thermodynamics (Mizerovskii & Khanzutina, 2004).

  • Thermodynamics of Copolycondensation : ANA's copolycondensation with 4-acetoxybenzoic acid has been analyzed thermodynamically, revealing the importance of CH3COOH evaporation in the reaction's spontaneity (Mizerovskii et al., 1997).

  • Synthesis of Polyaromatic Ester Raw Materials : ANA is a key raw material in synthesizing polyaromatic esters, with optimized synthetic processes improving yields and purity (Wang et al., 2013).

  • Novel Synthesis Strategies : Innovative strategies have been developed for synthesizing ANA and related compounds, demonstrating its potential in diverse chemical syntheses (Nakamura et al., 2009).

Safety And Hazards

6-Acetoxy-2-naphthoic Acid can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin irritation occurs or eye irritation persists .

properties

IUPAC Name

6-acetyloxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-8(14)17-12-5-4-9-6-11(13(15)16)3-2-10(9)7-12/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTLBCXRDNIJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066183
Record name 2-Naphthalenecarboxylic acid, 6-(acetyloxy)-
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Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

6-Acetoxy-2-naphthoic Acid

CAS RN

17295-26-0
Record name 6-(Acetyloxy)-2-naphthalenecarboxylic acid
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Record name 2-Naphthalenecarboxylic acid, 6-(acetyloxy)-
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Record name 2-Naphthalenecarboxylic acid, 6-(acetyloxy)-
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Record name 2-Naphthalenecarboxylic acid, 6-(acetyloxy)-
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Record name 6-Acetoxy-2-naphthoic Acid
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Synthesis routes and methods I

Procedure details

In a 100 ml-reaction vessel, 16.7 g (2.53×10-1M) of potassium hydroxide and 85 ml of water were placed, followed by cooling to 0° C. To the mixture, 20.0 g (1.06×10-1M) of 6-hydroxy-2-naphthoic acid was added and dissolved therein. To the solution, 10.9 g (1.07×10-1M) of acetic anhydride was added dropwise in 40 minutes at 0° C. followed by stirring for 2 hours. After stirring, the reaction mixture was acidified with 6N-hydrochloric acid to precipitate a crystal. The crystal was recovered by filtration, followed by washing with water and drying to obtain 18.3 g of 6-acetoxy-2-naphthoic acid (Yield: 74.4%).
Quantity
16.7 g
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reactant
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85 mL
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20 g
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10.9 g
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Synthesis routes and methods II

Procedure details

18.8 g of 2-hydroxynaphthalene-6-carboxylic acid was reacted with 94 g of acetic anhydride in 94 g of acetic acid at 80° C. for 4 hours. The reaction liquid was poured to 500 g of water and the precipitate was filtrated and washed thoroughly with methanol and water and then dried to give 22.3 g of 2-acetoxynaphthalene-6-carboxylic acid.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
94 g
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reactant
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94 g
Type
solvent
Reaction Step One
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Quantity
500 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

In a 30 ml-round-bottomed flask, 2.00 g (10.6 mM) of 6-hydroxy-2-naphthoic acid, 4.0 ml of acetic anhydride and two drops of concentrated sulfuric acid were placed, followed by heat-stirring for 1 hour at about 90° C. The reaction mixture was cooled to room temperature and poured into 100 ml of iced water to precipitate a crystal. The crystal was recovered by filtration, followed by washing with water and recrystallization from ethanol to obtain 1.48 g of 6-acetoxy-2-naphthoic acid (Yield: 60.5%).
Quantity
2 g
Type
reactant
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4 mL
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100 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Acetoxy-2-naphthoic Acid

Citations

For This Compound
83
Citations
X Han, PA Williams, A Buyle Padias, HK Hall… - …, 1996 - ACS Publications
… The polymerization reaction and its side reactions were investigated in the synthesis of 4-acetoxybenzoic acid (ABA) and 6-acetoxy-2-naphthoic acid (ANA) copolymers by the …
Number of citations: 24 pubs.acs.org
PA Williams, X Han, A Buyle Padias, HK Hall - Macromolecules, 1996 - ACS Publications
Kinetics of the initial stages of the bulk polymerization of 4-acetoxybenzoic acid (ABA) and 6-acetoxy-2-naphthoic acid (ANA) were investigated. A method to analyze the kinetics by …
Number of citations: 24 pubs.acs.org
R Nakamura, Y Obora, Y Ishii - Tetrahedron, 2009 - Elsevier
… of the solvent under reduced pressure afforded a crude mixture, which was extracted with NaHCO 3 solution followed by extracted with HCl solution to give 6-acetoxy-2-naphthoic acid (…
Number of citations: 17 www.sciencedirect.com
G Schwarz, HR Kricheldorf - Macromolecules, 1991 - ACS Publications
… The recent results of Economy and co-workers4 suggest that the same sequence of chain growth and crystal growth processes is operating in the case of 6-acetoxy-2naphthoic acid. …
Number of citations: 76 pubs.acs.org
SM Huh, JI Jin - Macromolecules, 1997 - ACS Publications
… phenomenon observed for the T m values of series I copolyesters is the fact that they are consistently higher than those prepared from the unsubstituted 6-acetoxy-2-naphthoic acid and …
Number of citations: 17 pubs.acs.org
N Nieβner, A Mühlebach, JR Lyerla… - Die …, 1993 - Wiley Online Library
… Synthesis and characterization of 4-acetoxybenzoic acid and 6-acetoxy-2-naphthoic acid, labelled with deuterium in the rings and with carbon-13 and oxygen-17 in the carboxyl-…
Number of citations: 2 onlinelibrary.wiley.com
HR Kricheldorf, T Adebahr - High Performance Polymers, 1994 - journals.sagepub.com
… 6-Acetoxy-2-naphthoic acid yielded whiskers only at concentrations s 0.1 mol 1" ", whereas its trimethylsilyl ester gave whiskers even at a concentration of 04 mol 17". The crystal growth …
Number of citations: 7 journals.sagepub.com
HR Kricheldorf, V Linzer, C Bruhn - European polymer journal, 1994 - Elsevier
… 4-Acetoxybenzoic acid [5], 6-acetoxy-2-naphthoic acid [6], N-(4'-acetoxyphenyl)trimellitimide … 8a, b were prepared by cocondensation of 6-acetoxy-2-naphthoic acid with either N-(4'-ace- …
Number of citations: 9 www.sciencedirect.com
X Han, AB Padias, HK Hall Jr… - Journal of Polymer …, 1999 - Wiley Online Library
… acid (MCOBA) and 6-methoxycarbonyloxy2-naphthoic acid (MCONA) were synthesized as new monomers to replace 4-acetoxybenzoic acid (ABA) and 6-acetoxy-2-naphthoic acid (ANA…
Number of citations: 4 onlinelibrary.wiley.com
JI Jin, SM Huh - Macromolecular Symposia, 1995 - Wiley Online Library
… phenomenon observed for the T, values of Series I is the fact that they reveal consistently higher T, values than those prepared from the unsubstituted 6-acetoxy-2-naphthoic acid and 4-…
Number of citations: 5 onlinelibrary.wiley.com

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